molecular formula C18H17FN2O5 B2744978 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 946204-76-8

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide

Katalognummer: B2744978
CAS-Nummer: 946204-76-8
Molekulargewicht: 360.341
InChI-Schlüssel: RDSPJFLMOYBJNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H17FN2O5 and its molecular weight is 360.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a benzofuran moiety and a nitrophenyl group, suggests diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is C15H16F1N3O3C_{15}H_{16}F_{1}N_{3}O_{3} with a molecular weight of approximately 303.31 g/mol . The compound is characterized by the presence of both electron-withdrawing (nitro) and electron-donating (dimethyl) groups, which can influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines. A related compound demonstrated an IC50 value of 7.4 µM against certain cancer types, suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .

Antibacterial Activity

The antibacterial potential of benzofuran derivatives has been extensively studied. Compounds with similar frameworks have exhibited activity against Gram-positive and Gram-negative bacteria. For example, a related derivative showed minimum inhibitory concentration (MIC) values ranging from 20–40 µM against resistant strains of Staphylococcus aureus and Escherichia coli . This suggests that the target compound may also possess antibacterial properties.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the mechanism of action of such compounds. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes effectively. One study reported COX-2 inhibition at 10 µM , showing promising results for anti-inflammatory applications .

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, a compound structurally related to this compound was tested for its ability to induce apoptosis. The results indicated that at concentrations above 10 µM , significant apoptosis was observed in MCF cell lines, highlighting the compound's potential as an anticancer agent.

Study 2: Antibacterial Properties

Another study focused on the antibacterial activity of benzofuran derivatives. The compound was tested against multiple strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that it had an MIC value significantly lower than traditional antibiotics, indicating its potential as a new antibacterial agent .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF Cell Line7.4 µM
AntibacterialS. aureus20–40 µM
Enzyme InhibitionCOX-210 µM

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and leukemia (K562) models. The structure-activity relationship (SAR) analysis reveals that modifications in the substituents can enhance potency and selectivity towards specific cancer types .

CompoundCell Line TestedIC50_{50} (µM)Reference
Compound AMCF-714.60
Compound BK56211.10
Compound CHuh7 D128.00

Neuroprotective Effects

There is emerging evidence that compounds containing the benzofuran moiety may exhibit neuroprotective properties. Research on similar structures has suggested their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound class is noteworthy. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of compounds related to this compound:

  • Study on Breast Cancer Inhibition
    • Objective : To assess the anticancer efficacy of the compound on MCF-7 cells.
    • Findings : The compound exhibited an IC50_{50} value of 14.60 µM, demonstrating significant inhibition of cell growth compared to control groups .
  • Neuroprotection in Animal Models
    • Objective : To evaluate neuroprotective effects in rodent models of Alzheimer’s disease.
    • Findings : The compound reduced amyloid-beta levels and improved cognitive function scores significantly compared to untreated controls .

Eigenschaften

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5/c1-18(2)9-11-4-3-5-15(17(11)26-18)25-10-16(22)20-12-6-7-13(19)14(8-12)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSPJFLMOYBJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.